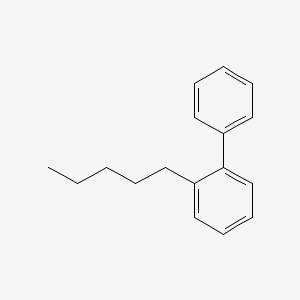

1-Pentyl-2-phenylbenzene

Beschreibung

1-Pentyl-2-phenylbenzene is a substituted aromatic hydrocarbon featuring a benzene ring with two substituents: a pentyl (-C₅H₁₁) group at position 1 and a phenyl (-C₆H₅) group at position 2. This ortho-substituted configuration introduces steric and electronic effects that influence its physical, chemical, and reactivity properties. Such derivatives are typically synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions .

Eigenschaften

CAS-Nummer |

1227955-40-9 |

|---|---|

Molekularformel |

C17H20 |

Molekulargewicht |

224.34 g/mol |

IUPAC-Name |

1-pentyl-2-phenylbenzene |

InChI |

InChI=1S/C17H20/c1-2-3-5-10-15-13-8-9-14-17(15)16-11-6-4-7-12-16/h4,6-9,11-14H,2-3,5,10H2,1H3 |

InChI-Schlüssel |

MUEHGEQAMLEEID-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1=CC=CC=C1C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Pentyl-2-phenylbenzene can be synthesized through various methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with pentyl bromide, followed by hydrolysis to yield 1-pentyl-2-phenylbenzene. This reaction is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: Industrial production of 1-pentyl-2-phenylbenzene often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Pentyl-2-phenylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).

Reduction: Reduction of 1-pentyl-2-phenylbenzene can be achieved using hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C), leading to the formation of the corresponding alkane.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. For example, nitration with nitric acid (HNO_3) and sulfuric acid (H_2SO_4) yields nitro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO_4) in acidic or basic conditions.

Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nitric acid (HNO_3) and sulfuric acid (H_2SO_4) for nitration; sulfuric acid (H_2SO_4) for sulfonation; chlorine (Cl_2) or bromine (Br_2) for halogenation.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding alkanes.

Substitution: Nitro, sulfonic, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Pentyl-2-phenylbenzene has various applications in scientific research, including:

Chemistry: It serves as a model compound for studying the reactivity and properties of alkylbenzenes. Researchers use it to investigate reaction mechanisms and develop new synthetic methodologies.

Biology: The compound is used in studies related to the biological activity of aromatic hydrocarbons. It helps in understanding the interactions of such compounds with biological systems.

Medicine: While not directly used as a drug, 1-pentyl-2-phenylbenzene is studied for its potential pharmacological properties and its role as a precursor in the synthesis of bioactive molecules.

Industry: It finds applications in the production of specialty chemicals, solvents, and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-pentyl-2-phenylbenzene involves its interaction with molecular targets through its aromatic ring and alkyl chain. The compound can participate in various chemical reactions due to the electron-rich benzene ring, which can undergo electrophilic substitution. The pentyl group provides hydrophobic interactions, influencing the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|

| 1-Pentyl-2-phenylbenzene | C₁₁H₁₄ | 146.23 (inferred) | 1 (pentyl), 2 (phenyl) | Ortho substitution; steric hindrance |

| 1-Phenyl-2-butene | C₁₀H₁₂ | 132.21 | 1 (phenyl), 2 (butenyl) | Alkenyl chain; cis/trans isomerism |

| 2-Phenyl-1-pentene | C₁₁H₁₄ | 146.23 | 1 (pentenyl), 2 (phenyl) | Alkenyl vs. alkyl chain; planar structure |

| 1-Methyl-2-(1-phenylethenyl)benzene | C₁₅H₁₄ | 194.28 | 1 (methyl), 2 (styryl) | Extended conjugation; fluorescence potential |

Key Observations :

- Chain Length and Saturation : 1-Pentyl-2-phenylbenzene’s saturated pentyl chain contrasts with unsaturated analogs like 1-Phenyl-2-butene (alkenyl group), which exhibit geometric isomerism and higher reactivity toward electrophiles .

- Electronic Effects : Alkyl groups (pentyl) donate electrons via inductive effects, activating the benzene ring toward electrophilic substitution, while phenyl groups withdraw electrons, creating a polarized aromatic system .

Reactivity and Stability

- Synthesis : 1-Pentyl-2-phenylbenzene can be synthesized using methods analogous to those for 1-Methyl-2-(prop-2-en-1-yl)benzene, such as allylation reactions under palladium catalysis . For fluorinated analogs (e.g., 2-fluorobenzene derivatives), photoredox catalysis with 4CzIPN is effective .

- Stability : Saturated alkyl chains (pentyl) enhance hydrophobicity and thermal stability compared to alkenyl or styryl groups, which are prone to oxidation or polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.